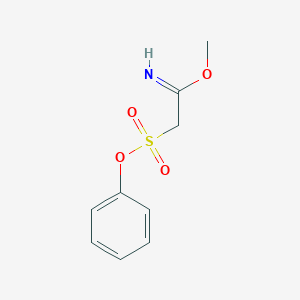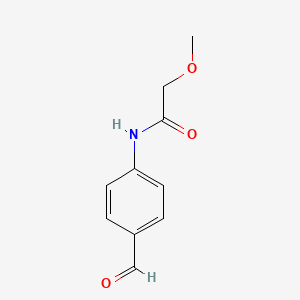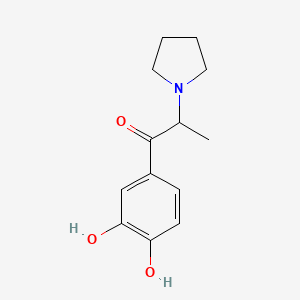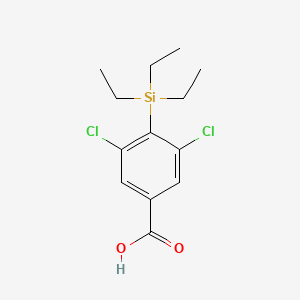![molecular formula C11H15NO2 B12609854 N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide CAS No. 649558-94-1](/img/structure/B12609854.png)
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C11H15NO2. It is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals . This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base, followed by hydrolysis to yield the desired compound . The reaction conditions often involve stirring at room temperature or heating under reflux, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate binding . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide: This compound shares a similar structure but with a phenyl group instead of a hydroxypropan-2-yl group.
N-(1,1’-biphenyl-4-yl)acetamide: Another related compound with a biphenyl group attached to the acetamide.
Uniqueness
N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide is unique due to its specific hydroxypropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Propriétés
Numéro CAS |
649558-94-1 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-[2-(1-hydroxypropan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(7-13)10-5-3-4-6-11(10)12-9(2)14/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Clé InChI |
NWDOALVXEJOZRS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)

![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)



![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)


